N-(4-fluorophenyl)-2-((4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Descripción

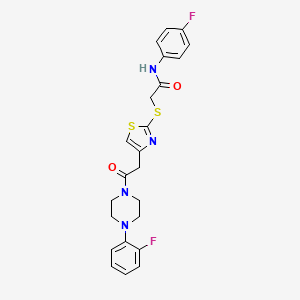

The compound N-(4-fluorophenyl)-2-((4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a synthetic molecule featuring a thiazole core linked to a piperazine moiety and fluorinated aromatic groups. Its structure includes:

- A thiazole ring substituted with a thioether-linked acetamide group.

- A piperazine ring functionalized with a 2-fluorophenyl group and a ketone side chain.

- A 4-fluorophenyl group attached to the acetamide nitrogen.

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-2-[[4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F2N4O2S2/c24-16-5-7-17(8-6-16)26-21(30)15-33-23-27-18(14-32-23)13-22(31)29-11-9-28(10-12-29)20-4-2-1-3-19(20)25/h1-8,14H,9-13,15H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJMIVPWDIBEAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F2N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-fluorophenyl)-2-((4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

Where , , , , , and represent the number of each atom in the molecule. The specific molecular formula and weight need to be derived from the compound's detailed chemical information.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological targets.

1. Antitumor Activity

Several studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds similar to this compound were tested against a panel of tumor cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Huh7 (Liver Cancer) | 8.0 |

| Caco2 (Colorectal) | 6.0 |

| HCT116 (Colorectal) | 5.0 |

| PC3 (Prostate Cancer) | 10.0 |

| MDA-MB 231 (Breast) | 9.0 |

These results suggest that the compound may inhibit cell proliferation effectively across multiple cancer types .

2. Inhibition of Enzymatic Activity

The compound has also been studied for its inhibitory effects on specific enzymes involved in cancer progression. For example, it has been shown to inhibit 5-lipoxygenase (5-LOX), which plays a role in inflammatory processes associated with tumor growth:

| Enzyme | Inhibition (%) |

|---|---|

| 5-Lipoxygenase | 70% at 10 µM |

| Cyclooxygenase II | 65% at 5 µM |

These findings indicate that the compound may possess anti-inflammatory properties alongside its antitumor activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperazine and thiazole moieties have been explored to enhance selectivity and potency against specific targets, such as equilibrative nucleoside transporters (ENTs).

Key Findings from SAR Studies

- Piperazine Substitutions : Variations in the substitution pattern on the piperazine ring significantly affect binding affinity and selectivity towards ENTs.

- Thiazole Modifications : Alterations in the thiazole ring can improve the compound's solubility and bioavailability, enhancing its therapeutic potential.

Case Studies

Recent studies have focused on analogs of this compound, demonstrating their efficacy in preclinical models:

- Study on Anticancer Efficacy : A study published in Frontiers in Pharmacology reported that a related compound exhibited a significant reduction in tumor size in xenograft models, indicating strong anticancer potential .

- Selectivity for ENT Inhibition : Research highlighted that certain derivatives showed enhanced selectivity for ENT2 over ENT1, which is beneficial for minimizing side effects associated with broader spectrum inhibitors .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural Modifications in Piperazine Derivatives

N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide ()

- Key Differences :

- Bromophenyl (vs. fluorophenyl) on the thiazole.

- Bulky 4-chlorophenyl-phenmethyl substituent on piperazine.

- The bulky substituent may hinder receptor binding compared to the target compound’s compact 2-fluorophenyl group .

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()

- Key Differences :

- Tosyl (p-toluenesulfonyl) group on piperazine (vs. 2-fluorophenyl).

- Lacks the thiazole-thioether linkage.

- Implications :

Thiazole and Thioether Variations

2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9, )

- Key Differences :

- Imidazole core (vs. thiazole).

- Methoxyphenyl substituent (vs. fluorophenyl-piperazine).

- Implications :

N-(4-phenyl-2-thiazolyl)acetamide ()

- Implications: Limited pharmacokinetic optimization (e.g., shorter half-life due to lack of fluorine).

Fluorination Patterns and Bioactivity

- Target Compound : Dual fluorophenyl groups (4- and 2-positions) enhance metabolic stability and π-π stacking with aromatic residues in target proteins.

- Analog: 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (): Methoxyphenyl on piperazine and benzothiazole (vs. fluorophenyl-thiazole). Benzothiazole’s fused ring system may improve rigidity and selectivity .

Pharmacokinetic and Bioactivity Considerations

- Target Compound : Fluorine atoms likely reduce CYP450-mediated metabolism, extending half-life. Piperazine may facilitate CNS penetration .

- Analog Limitations :

- Bromine/Chlorine Analogs : Increased molecular weight may reduce bioavailability.

- Tosyl Derivatives : High polarity could limit membrane permeability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-2-((4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiazole-thioacetamide derivatives are often synthesized by reacting thiol-containing intermediates (e.g., 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol) with chloroacetamide derivatives in the presence of a base like potassium carbonate . The piperazine moiety can be introduced via alkylation or amidation steps using 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl intermediates. Purification typically involves recrystallization from ethanol or methanol.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The 4-fluorophenyl group shows characteristic aromatic proton signals near δ 7.0–7.5 ppm (split due to fluorine coupling) and a singlet for the acetamide methylene group (δ ~4.0 ppm). The thiazole ring protons appear as distinct singlets (δ 6.8–7.2 ppm) .

- IR : Stretching vibrations for C=O (amide, ~1650 cm⁻¹) and C-S (thioether, ~650 cm⁻¹) confirm functional groups .

- MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₂₁H₁₉F₂N₃O₂S) with a molecular ion peak matching the calculated mass.

Q. What crystallization conditions are recommended for X-ray diffraction analysis?

- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF/ethanol mixtures) at 4°C yields single crystals suitable for X-ray studies. SHELX software (SHELXL/SHELXS) is widely used for structure refinement, particularly for handling twinned data or high-resolution datasets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets of this compound?

- Methodological Answer :

- Modification Strategy : Systematically vary substituents (e.g., fluorophenyl groups, piperazine ring substituents) and assess changes in activity (e.g., COX inhibition, antimicrobial effects) .

- Assays : Use enzyme inhibition assays (e.g., COX1/2 for anti-inflammatory activity) or cell-based models (e.g., cancer cell lines for cytotoxicity). For example, fluorophenyl-piperazine derivatives often target neurotransmitter receptors or kinases .

- Data Analysis : Compare IC₅₀ values and binding affinities across analogs using statistical tools (e.g., ANOVA) to identify critical pharmacophores.

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Reproducibility Checks : Verify compound purity (>95% by HPLC) and ensure consistent assay conditions (e.g., pH, temperature) .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., thiazole-acetamide analogs) to identify trends or outliers.

- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies between experimental and theoretical affinity values .

Q. What computational approaches are effective for predicting metabolic stability or reactivity?

- Methodological Answer :

- Quantum Chemistry : Employ density functional theory (DFT) to calculate reaction pathways for hydrolysis or oxidation (e.g., piperazine ring stability) .

- ADME Prediction : Tools like SwissADME or pkCSM model intestinal absorption, cytochrome P450 interactions, and half-life.

- Reaction Design : Use ICReDD’s integrated computational-experimental pipelines to optimize synthetic routes and predict side reactions .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.